3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid
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Overview
Description
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid is an organic compound with the molecular formula C9H10N2O4 It is known for its unique structure, which includes an aminocarbonyl group and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with an aminocarbonyl compound under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminocarbonyl group and the benzoic acid moiety. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[(Aminocarbonyl)amino]-4-hydroxybenzoic acid.
Reduction: 3-[(Amino)amino]-4-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzoic acid: Lacks the aminocarbonyl group, making it less versatile in certain chemical reactions.
4-Methoxybenzoic acid: Does not contain the aminocarbonyl group, limiting its biological activity.
3-[(Aminocarbonyl)amino]-benzoic acid: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid is unique due to the presence of both the aminocarbonyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(carbamoylamino)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-7-3-2-5(8(12)13)4-6(7)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBRYRKAEGNLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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